molecular formula C11H14OS B15260439 1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one

1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one

Cat. No.: B15260439
M. Wt: 194.30 g/mol
InChI Key: AKQJDBCIUULTOL-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one is a sulfur-containing ketone derivative with a 3,4-dimethylphenyl group attached via a sulfanyl (-S-) linkage to the propan-2-one (acetone) backbone. Its molecular formula is C₁₁H₁₄OS, and its molecular weight is approximately 194.18 g/mol.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfanylpropan-2-one

InChI

InChI=1S/C11H14OS/c1-8-4-5-11(6-9(8)2)13-7-10(3)12/h4-6H,7H2,1-3H3

InChI Key

AKQJDBCIUULTOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SCC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one typically involves the reaction of 3,4-dimethylthiophenol with propanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with differences in substituents, sulfur-containing groups, or core structures. Key examples include:

Substituent Variations
  • 1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one (C₉H₈Cl₂OS, MW 235.13 g/mol):

    • Replaces methyl groups with chlorine atoms.
    • Chlorine’s electron-withdrawing nature increases polarity and may enhance electrophilic reactivity compared to the methylated analog.
  • 1-(3,4-Dimethoxyphenyl)propan-2-one (C₁₁H₁₄O₃, MW 194.23 g/mol): Methoxy (-OCH₃) groups instead of methyl (-CH₃).
Sulfur Group Variations
  • Compound 9l (C₃₁H₃₅N₅O₄S₂, MW 605.77 g/mol):
    • Contains a sulfonyl (-SO₂) group and a 3,4-dimethylphenyl moiety within a complex amide-triazole-piperidine scaffold.
    • Exhibits antioxidant activity (DPPH assay), suggesting sulfur groups contribute to redox modulation.
Core Structure Variations
  • 3,4-DMMC (C₁₂H₁₇NO, MW 191.27 g/mol): A cathinone derivative with a 3,4-dimethylphenyl group and methylamino substituent. Demonstrates stimulant properties, contrasting with the sulfanyl-propan-2-one’s unknown bioactivity.

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one 3,4-dimethylphenyl C₁₁H₁₄OS 194.18 Unreported bioactivity -
1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one 3,4-dichlorophenyl C₉H₈Cl₂OS 235.13 High polarity, potential reactivity
1-(3,4-Dimethoxyphenyl)propan-2-one 3,4-dimethoxyphenyl C₁₁H₁₄O₃ 194.23 Synthetic intermediate
Compound 9l 3,4-dimethylphenyl C₃₁H₃₅N₅O₄S₂ 605.77 Antioxidant activity (DPPH assay)
3,4-DMMC 3,4-dimethylphenyl C₁₂H₁₇NO 191.27 Stimulant (presumed)

Research Findings and Implications

  • In contrast, chlorine or methoxy substituents alter electronic profiles, affecting reactivity.
  • Biological Activity: Sulfur-containing compounds like 9l exhibit antioxidant properties, suggesting that the sulfanyl group in the target compound may also participate in redox processes. However, the absence of a sulfonyl or amino group (as in 3,4-DMMC) likely shifts its pharmacological profile.
  • Synthetic Utility : The propan-2-one core is a versatile building block for ketone-based reactions, such as condensations or nucleophilic additions, making these compounds valuable intermediates.

Biological Activity

1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Sulfanyl Intermediate : A reaction between 3,4-dimethylthiophenol and a halogenated precursor to create a sulfanyl intermediate.
  • Coupling Reaction : The sulfanyl intermediate is then coupled with an appropriate carbonyl compound under basic conditions using reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound through various assays. For instance, in vitro studies on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) demonstrated structure-dependent anticancer activity.

Cell LineTreatment ConcentrationViability Reduction (%)Reference
A549100 µMNot significant
Caco-2100 µM39.8

The compound exhibited notable viability reduction in Caco-2 cells, suggesting its potential as an anticancer agent.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptors critical for cellular signaling and proliferation.

These interactions may influence pathways related to oxidative stress and cellular metabolism, which are vital in cancer progression.

Comparative Analysis

When compared to structurally similar compounds, such as:

  • 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one : Lacks fluorine; may exhibit different reactivity.
  • 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(4-fluorophenyl)propan-2-one : The position of the fluorine atom significantly influences its chemical behavior and biological activity compared to its analogs.

Case Studies

Several studies have focused on the biological activities of related compounds with similar structures:

  • Anticancer Studies : Research involving derivatives of sulfanyl compounds showed varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives demonstrated significant reductions in cell viability at specific concentrations.
  • Antimicrobial Activity : Compounds with a sulfanyl group have also been evaluated for their antimicrobial properties, showing promising results against various pathogens.

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